molecular formula C12H11NO2 B13980219 2-Naphthalenecarboxamide, N-hydroxy-N-methyl- CAS No. 76790-15-3

2-Naphthalenecarboxamide, N-hydroxy-N-methyl-

Cat. No.: B13980219
CAS No.: 76790-15-3
M. Wt: 201.22 g/mol
InChI Key: IHIIUMORRNMLHA-UHFFFAOYSA-N
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Description

N-Hydroxy-N-methyl-2-naphthalenecarboxamide is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxamic acid and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-methyl-2-naphthalenecarboxamide typically involves the reaction of 2-naphthoic acid with hydroxylamine and methylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for N-Hydroxy-N-methyl-2-naphthalenecarboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents but may utilize continuous flow reactors to enhance efficiency and yield. The reaction is monitored and controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-methyl-2-naphthalenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or sulfonated naphthalene derivatives.

Scientific Research Applications

N-Hydroxy-N-methyl-2-naphthalenecarboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-methyl-2-naphthalenecarboxamide involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group chelates metal ions in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-2-naphthalenecarboxamide
  • N-Methyl-2-naphthalenecarboxamide
  • 2-Naphthohydroxamic acid

Uniqueness

N-Hydroxy-N-methyl-2-naphthalenecarboxamide is unique due to the presence of both hydroxamic acid and amide functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced enzyme inhibition properties and greater stability, making it a valuable compound in various research applications.

Properties

CAS No.

76790-15-3

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-hydroxy-N-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C12H11NO2/c1-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,15H,1H3

InChI Key

IHIIUMORRNMLHA-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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